molecular formula C18H8ClF3N4O2 B2802685 3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one CAS No. 1251548-38-5

3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B2802685
CAS No.: 1251548-38-5
M. Wt: 404.73
InChI Key: JNYCTLUINQEZFR-UHFFFAOYSA-N
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Description

3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazinone core substituted with oxadiazole and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling Reactions: The oxadiazole intermediate is then coupled with a chlorofluorophenyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

    Formation of the Pyridazinone Core: The final step involves the formation of the pyridazinone core through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole and pyridazinone rings, resulting in the formation of different oxidation states and reduced forms.

    Cyclization and Ring-Opening: The heterocyclic rings in the compound can participate in cyclization and ring-opening reactions under specific conditions, leading to structural modifications.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Hydrazine Derivatives: Used in the formation of the pyridazinone core.

    Oxidizing and Reducing Agents: Such as potassium permanganate and sodium borohydride for oxidation and reduction reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, 3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a candidate for the development of therapeutic agents for diseases like cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties, such as thermal stability and resistance to degradation, make it suitable for applications in harsh environments.

Mechanism of Action

The mechanism of action of 3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1,2,4-oxadiazole
  • 3-(4-Fluorophenyl)-1,2,4-oxadiazole
  • 1-(3,4-Difluorophenyl)pyridazin-4-one

Uniqueness

Compared to similar compounds, 3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)-1,4-dihydropyridazin-4-one exhibits unique properties due to the presence of multiple halogen atoms and the combination of oxadiazole and pyridazinone rings

Properties

IUPAC Name

3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8ClF3N4O2/c19-11-3-1-9(7-13(11)21)17-23-18(28-25-17)16-15(27)5-6-26(24-16)10-2-4-12(20)14(22)8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYCTLUINQEZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=C(C=C4)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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